3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline
Description
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline is a brominated aromatic amine featuring a trifluoromethyl group at the 5-position and an isopropyl (propan-2-yl) substituent on the nitrogen atom. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethyl group and bromine atom, which enhance stability and modulate reactivity. Its molecular formula is C₁₀H₁₁BrF₃N, with a molecular weight of 282.11 g/mol.
Properties
IUPAC Name |
3-bromo-N-propan-2-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEBLNCSOOICKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Bromination: The nitroaniline is then brominated to introduce the bromine atom at the desired position on the benzene ring.
Reduction: The nitro group is reduced to an amine group.
Alkylation: The amine group is alkylated with isopropyl bromide to introduce the isopropyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or amines, respectively.
Scientific Research Applications
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent variations and their implications:
Key Observations:
- Bromine Position : Bromine at the 3-position (meta to CF₃) reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo derivatives) .
- Trifluoromethyl Group : The CF₃ group stabilizes the aromatic ring via electron withdrawal, influencing electronic properties and reaction kinetics .
Biological Activity
3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group. This group is known for enhancing biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₁₃H₁₂BrF₃N
- Molecular Weight : 319.14 g/mol
The trifluoromethyl group () significantly impacts the compound's electronic properties, making it a subject of interest for various biological applications.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that trifluoromethyl-substituted anilines can exhibit potent anticancer properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study on similar compounds indicated that the introduction of a trifluoromethyl group at specific positions on the phenyl ring increased potency against various cancer cell lines by up to six-fold compared to non-fluorinated analogs .
Antimicrobial Activity
Trifluoromethyl-containing compounds have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like can enhance the interaction with microbial enzymes or receptors.
- Findings : In vitro tests showed that derivatives with similar structures displayed significant antifungal activity against strains like Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MICs) lower than standard treatments .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure affect biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Increased potency against 5-HT uptake |
| Ortho/Meta position | Generally less effective compared to para substitutions |
The inclusion of bulky groups such as isopropyl at the nitrogen site has been shown to enhance solubility and bioavailability, crucial for therapeutic efficacy.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cancer proliferation.
- Modulation of Cell Signaling Pathways : The trifluoromethyl group can influence signaling pathways critical for cell survival and apoptosis.
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the toxicity profiles of these compounds. In silico predictions suggest that while some derivatives exhibit low environmental toxicity, concerns regarding human toxicity remain, necessitating further investigation into their safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
